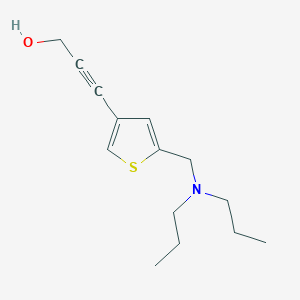
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dipropylamino group, a thiophene ring, and a propynol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dipropylamino group.
Attachment of the Propynol Group: The propynol group can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects.
Chemical Reactivity: The presence of the dipropylamino group, thiophene ring, and propynol group allows for diverse chemical interactions and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-(Aminomethyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with an aminomethyl group instead of a dipropylamino group.
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with a diethylamino group instead of a dipropylamino group.
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with a dimethylamino group instead of a dipropylamino group.
Propiedades
Fórmula molecular |
C14H21NOS |
|---|---|
Peso molecular |
251.39 g/mol |
Nombre IUPAC |
3-[5-[(dipropylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C14H21NOS/c1-3-7-15(8-4-2)11-14-10-13(12-17-14)6-5-9-16/h10,12,16H,3-4,7-9,11H2,1-2H3 |
Clave InChI |
BGOZINXWYDLGND-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC1=CC(=CS1)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)


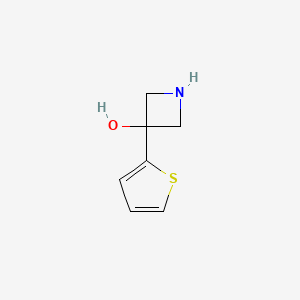
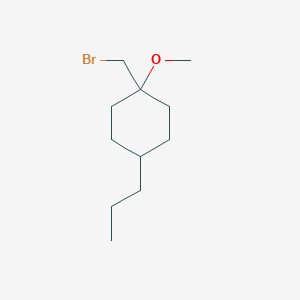
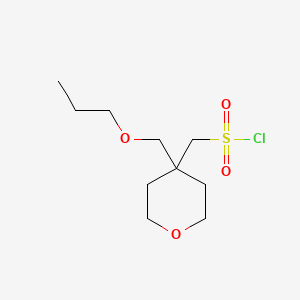
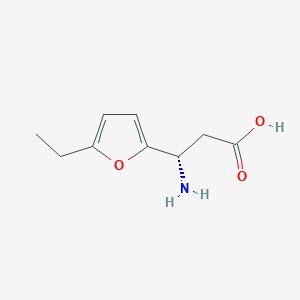
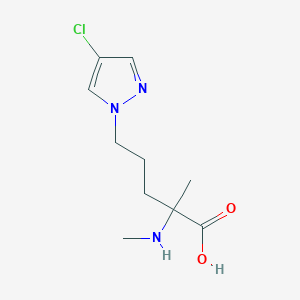

amine](/img/structure/B15325283.png)
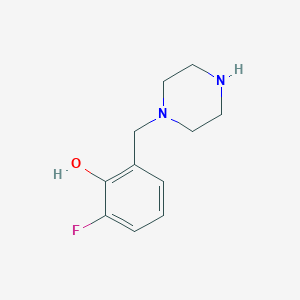
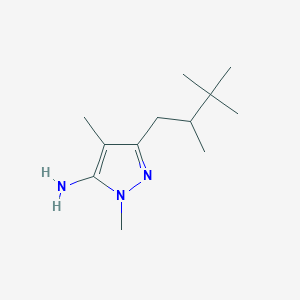
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)
